molecular formula C3H5ClO2S B2810785 Prop-1-ene-2-sulfonyl chloride CAS No. 874009-75-3

Prop-1-ene-2-sulfonyl chloride

Cat. No.: B2810785
CAS No.: 874009-75-3
M. Wt: 140.58
InChI Key: XMTDOMOVYBJFSU-UHFFFAOYSA-N
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Description

Prop-1-ene-2-sulfonyl chloride: is an organosulfur compound with the molecular formula C3H5ClO2S . It is a sulfonyl chloride derivative of propene, characterized by the presence of a sulfonyl chloride group attached to the second carbon of the propene chain. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Prop-1-ene-2-sulfonyl chloride can be synthesized through the reaction of sodium prop-1-ene-2-sulfonate with thionyl chloride . The reaction is typically carried out by adding thionyl chloride dropwise to a solution of sodium prop-1-ene-2-sulfonate at room temperature, followed by heating the mixture to 65°C under a nitrogen atmosphere for one hour .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of thionyl chloride in excess ensures complete conversion of the sulfonate to the sulfonyl chloride.

Chemical Reactions Analysis

Types of Reactions: Prop-1-ene-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.

    Addition Reactions: It can participate in addition reactions with alkenes and alkynes.

    Oxidation and Reduction Reactions: Although less common, it can undergo oxidation to form sulfonic acids and reduction to form sulfinic acids.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile.

    Catalysts: Lewis acids such as aluminum chloride and boron trifluoride.

Major Products:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

Prop-1-ene-2-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of prop-1-ene-2-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate in the synthesis of more complex molecules .

Comparison with Similar Compounds

    Prop-2-ene-1-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group attached to the first carbon.

    Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon chain.

    Benzenesulfonyl chloride: An aromatic sulfonyl chloride with a benzene ring.

Uniqueness: Prop-1-ene-2-sulfonyl chloride is unique due to its specific structure, which allows for selective reactions at the second carbon of the propene chain.

Properties

IUPAC Name

prop-1-ene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO2S/c1-3(2)7(4,5)6/h1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTDOMOVYBJFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874009-75-3
Record name prop-1-ene-2-sulfonyl chloride
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